Aloprim (TN)
Description
Historical Context of Allopurinol (B61711) Discovery and Development
The journey to the discovery of allopurinol is deeply intertwined with the pioneering work of Nobel laureates Gertrude B. Elion and George H. Hitchings at the Burroughs Wellcome research laboratories, which would later become part of GlaxoSmithKline. musculoskeletalkey.comnih.gov Their research in the mid-20th century marked a significant departure from the traditional "trial-and-error" method of drug discovery. thieme-connect.com Instead, they championed a "rational drug design" approach, which involved the deliberate synthesis of compounds designed to interfere with specific metabolic pathways. thieme-connect.comresearchgate.net
Initially, their focus was on developing anticancer agents by creating purine (B94841) analogues that could disrupt the nucleic acid synthesis of rapidly dividing cancer cells. thieme-connect.com This line of inquiry led to the successful development of 6-mercaptopurine (B1684380) (6-MP), a drug still used in the treatment of acute lymphoblastic leukemia. musculoskeletalkey.com During their investigation of 6-MP's metabolism, Elion and Hitchings observed that it was oxidized by the enzyme xanthine (B1682287) oxidase. musculoskeletalkey.com This observation sparked the idea of developing a xanthine oxidase inhibitor to potentially enhance the efficacy of 6-MP. researchgate.net
Allopurinol was first synthesized in this context in 1956 by Roland K. Robins. researchgate.net Subsequent research by Elion, Hitchings, and their collaborators demonstrated its potent ability to inhibit xanthine oxidase, leading to a decrease in the production of uric acid. musculoskeletalkey.com This discovery was a significant breakthrough, not just for cancer therapy, but for the treatment of gout, a painful condition caused by the accumulation of uric acid crystals in the joints. thieme-connect.comebmconsult.com Allopurinol was approved for medical use in the United States in 1966 and has since become a cornerstone therapy for hyperuricemia and gout. researchgate.net The profound impact of their work on drug discovery, including the development of allopurinol, was recognized with the 1988 Nobel Prize in Physiology or Medicine, shared with Sir James W. Black. nih.gov
Allopurinol's Foundational Role in Purine Metabolism Research
The introduction of allopurinol provided researchers with a powerful tool to dissect the intricacies of the purine degradation pathway. By specifically inhibiting xanthine oxidase, allopurinol allowed for the in-depth study of the consequences of blocking this key enzymatic step.
Mechanism of Action and Key Metabolites:
The inhibition of xanthine oxidase by allopurinol leads to a decrease in the production of uric acid. Consequently, the levels of its precursors, hypoxanthine (B114508) and xanthine, increase in the blood and are subsequently excreted in the urine. droracle.ai This shift in purine metabolite concentrations has been a critical area of study, providing insights into the regulation of the entire pathway.
Impact on Purine Salvage Pathway:
A significant consequence of the accumulation of hypoxanthine is the enhancement of the purine salvage pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) utilizes hypoxanthine and the co-substrate 5-phosphoribosyl-1-pyrophosphate (PRPP) to synthesize inosine (B1671953) monophosphate (IMP), a precursor to other purine nucleotides. portlandpress.com By increasing the substrate availability for HPRT, allopurinol indirectly promotes the recycling of purine bases, thereby reducing the de novo synthesis of purines. This feedback inhibition is a crucial aspect of its mechanism and has been a subject of extensive research.
Research Findings on Allopurinol's Effects:
Numerous studies have quantified the effects of allopurinol on purine metabolism. Research has consistently shown a significant reduction in serum uric acid levels and a corresponding increase in the urinary excretion of hypoxanthine and xanthine following allopurinol administration.
For instance, a study on patients with HPRT deficiency treated with allopurinol demonstrated a mean reduction in serum urate of 47% and a 74% decrease in the urinary uric acid-to-creatinine ratio. nih.gov Concurrently, the urinary excretion of hypoxanthine and xanthine increased by 5.4-fold and 9.5-fold, respectively. nih.govdroracle.ai
The inhibitory potency of allopurinol and oxypurinol (B62819) on xanthine oxidase has also been a focus of research, with studies providing valuable kinetic data.
This table summarizes the inhibitory concentration (IC50) values for allopurinol and its active metabolite, oxypurinol, against xanthine oxidase from various research studies.
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| Allopurinol | 2.6 ± 0.9 | researchgate.net |
| Oxypurinol | 1.0 ± 0.2 | researchgate.net |
| Allopurinol | 9.07 | saudijournals.com |
This table illustrates the effect of allopurinol treatment on the urinary excretion of purine metabolites in patients with hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency.
| Metabolite | Fold Increase in Urinary Excretion | Reference |
|---|---|---|
| Hypoxanthine | 5.4 | nih.govdroracle.ai |
| Xanthine | 9.5 | nih.govdroracle.ai |
The study of allopurinol has not been limited to its effects on purine metabolism in the context of hyperuricemia. Its ability to reduce the production of reactive oxygen species, which are byproducts of the xanthine oxidase reaction, has spurred research into its potential roles in other conditions, including cardiovascular disease and inflammatory bowel disease. msu.ruescholarship.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H3N4NaO |
|---|---|
Molecular Weight |
158.09 g/mol |
IUPAC Name |
sodium;1H-pyrazolo[4,3-d]pyrimidin-7-olate |
InChI |
InChI=1S/C5H4N4O.Na/c10-5-4-3(1-8-9-4)6-2-7-5;/h1-2H,(H,8,9)(H,6,7,10);/q;+1/p-1 |
InChI Key |
JWVZGWNPZRCKMS-UHFFFAOYSA-M |
Canonical SMILES |
C1=NNC2=C1N=CN=C2[O-].[Na+] |
Origin of Product |
United States |
Molecular Mechanisms of Allopurinol S Action
Xanthine (B1682287) Oxidoreductase (XOR) Inhibition
Allopurinol's primary mechanism of action is the inhibition of xanthine oxidoreductase (XOR), a key enzyme in purine (B94841) metabolism. nih.gov XOR is responsible for the final two steps in the breakdown of purines: the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid. nih.govescholarship.org By impeding this enzyme, allopurinol (B61711) effectively curtails the production of uric acid. droracle.aistudy.com
Competitive Inhibition Dynamics with Xanthine Oxidoreductase
Allopurinol, a structural analog of the natural purine base hypoxanthine, initially acts as a competitive inhibitor of xanthine oxidase. droracle.aipatsnap.comnih.gov This means it competes with the natural substrates, hypoxanthine and xanthine, for binding to the active site of the enzyme. researchgate.net At lower concentrations, allopurinol itself serves as a substrate for XOR. nih.gov The inhibition is a time-dependent process; for instance, the addition of 2 μM of allopurinol to a reaction with 50 μM of xanthine results in complete inhibition of uric acid production after 10 minutes. nih.gov
Interaction with the Molybdenum Active Site of Xanthine Oxidoreductase
The catalytic activity of xanthine oxidoreductase is centered around a molybdenum cofactor (MoCo) at its active site. researchgate.net Allopurinol is oxidized by XOR at this molybdenum center to its active metabolite, oxypurinol (B62819) (also known as alloxanthine). nih.govescholarship.org During this conversion, the molybdenum at the active site is reduced from Mo(VI) to Mo(IV). nih.govescholarship.org The newly formed oxypurinol, when correctly oriented, binds tightly to the reduced Mo(IV) center. nih.govnih.gov This strong interaction forms a stable enzyme-inhibitor complex, effectively locking the enzyme in an inactive state. nih.gov Crystal structure analysis reveals that a nitrogen atom of oxypurinol replaces the exchangeable oxygen of Mo(IV), leading to a potent inhibitory effect. nih.gov
Differential Inhibition of Xanthine Dehydrogenase (XDH) and Xanthine Oxidase (XO) Isoforms
Xanthine oxidoreductase exists in two interconvertible forms in mammals: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). nih.govescholarship.org Both isoforms catalyze the same reactions of oxidizing hypoxanthine and xanthine. Allopurinol and its metabolite oxypurinol inhibit both the XDH and XO forms of the enzyme. escholarship.org Studies have shown similar inhibitory effects of these compounds on both isoforms. researchgate.net
Allopurinol Biotransformation and Active Metabolite Characterization
Upon administration, allopurinol is rapidly metabolized, and its therapeutic efficacy is largely attributed to its primary metabolite. researchgate.net
Conversion to Oxypurinol (Alloxanthine) Primarily by Aldehyde Oxidase
Allopurinol is quickly converted in the liver to its major active metabolite, oxypurinol (also called alloxanthine). patsnap.comdrugbank.com While xanthine oxidase can catalyze this reaction, the primary enzyme responsible for this biotransformation in human liver is aldehyde oxidase (AOX1). clinpgx.orgnih.gov Both xanthine oxidase and aldehyde oxidase are molybdenum-containing enzymes. researchgate.netclinpgx.org This conversion is a critical step, as oxypurinol has a much longer half-life than allopurinol, contributing to the sustained therapeutic effect. patsnap.comd-nb.info
Oxypurinol as a Potent Xanthine Oxidoreductase Inhibitor
Oxypurinol is a potent, noncompetitive inhibitor of xanthine oxidoreductase. nih.govdrugbank.com It binds very tightly to the reduced molybdenum center of the enzyme, forming a stable complex that is slow to dissociate. nih.govnih.gov This strong binding is responsible for the long-lasting inhibition of the enzyme. researchgate.net Although both allopurinol and oxypurinol inhibit XOR, oxypurinol is considered the major contributor to the pharmacological effects due to its longer persistence in the body. d-nb.info However, studies have shown that allopurinol is more effective than oxypurinol when administered directly, as the formation of the inhibitory complex is more efficient when oxypurinol is generated from allopurinol within the enzyme's active site. nih.gov The potency of oxypurinol's inhibition is relatively unaffected by elevated concentrations of xanthine and hypoxanthine, making it a consistently effective inhibitor. nih.gov
| Parameter | Allopurinol | Oxypurinol |
| Inhibition Type | Competitive (initially), then substrate for XOR patsnap.comnih.gov | Noncompetitive nih.gov |
| Primary Metabolizing Enzyme | Aldehyde Oxidase (AOX1) clinpgx.orgnih.gov | N/A |
| Binding Target | Molybdenum active site of XOR nih.govnih.gov | Reduced molybdenum (Mo(IV)) center of XOR nih.govnih.gov |
| Half-life | Short (1-2 hours) d-nb.info | Long (15-30 hours) patsnap.comd-nb.info |
| Potency | Less potent than the in-situ generated oxypurinol nih.gov | Potent inhibitor, especially when formed from allopurinol nih.govnih.gov |
Formation of Ribonucleotides via the Purine Salvage Pathway
Allopurinol, a structural analog of the natural purine base hypoxanthine, and its primary metabolite, oxipurinol, are substrates for enzymes in the purine salvage pathway. drugbank.comresearchgate.net This pathway allows the body to recycle purine bases from the degradation of nucleic acids to form new nucleotides. A key enzyme in this process, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), catalyzes the conversion of allopurinol into its ribonucleotide form, allopurinol ribonucleotide (1-ribosylallopurinol 5'-monophosphate). drugbank.comnih.govscispace.comresearchgate.net This conversion is crucial for some of allopurinol's metabolic effects. nih.govresearchgate.net
Similarly, purine nucleoside phosphorylase (PNP) can convert allopurinol and oxoallopurinol into their respective 1-ribosyl derivatives, which can then be further phosphorylated to form ribonucleotides. researchgate.net The formation of these ribonucleotide metabolites is a significant step, as they are responsible for modulating the activity of other key enzymes in purine and pyrimidine (B1678525) metabolism.
Broader Metabolic Pathway Modulation by Allopurinol
Beyond its well-known inhibition of xanthine oxidase, allopurinol exerts a wider influence on cellular metabolism, primarily through the actions of its ribonucleotide metabolites. These interactions extend to the regulation of de novo purine synthesis and the activity of other enzymes involved in nucleotide metabolism.
Feedback Inhibition of De Novo Purine Biosynthesis through Nucleotide Accumulation
The de novo purine biosynthesis pathway is a multi-step process that synthesizes purine nucleotides from simpler precursors. This pathway is tightly regulated, primarily through feedback inhibition, where the end products (purine ribonucleotides like AMP and GMP) inhibit the pathway's initial and rate-limiting enzymes. frontiersin.orgyoutube.com
Allopurinol leverages this natural regulatory mechanism. The formation of allopurinol ribonucleotide, facilitated by HGPRT, contributes to the pool of intracellular nucleotides. drugbank.comscispace.com This increased concentration of nucleotides, including the allopurinol-derived analog, leads to feedback inhibition of amidophosphoribosyltransferase, the rate-limiting enzyme of the de novo purine synthesis pathway. drugbank.comscispace.com This inhibitory effect has been demonstrated in studies showing that allopurinol reduces the incorporation of precursors like glycine into uric acid, indicating a slowdown of the entire de novo pathway. scispace.com At lower concentrations, this inhibition is dependent on the presence of a functional HGPRT enzyme, underscoring the importance of the ribonucleotide's formation for this effect. nih.govresearchgate.net
Influence on Other Purine and Pyrimidine Metabolic Enzymes
The metabolic effects of allopurinol extend to enzymes beyond xanthine oxidase and the de novo purine pathway. Its metabolites interact with several other key enzymes in purine and pyrimidine metabolism.
Purine Nucleoside Phosphorylase (PNP): The relationship between allopurinol and PNP is complex. While PNP acts on allopurinol to form its ribonucleoside, a derivative, allopurinol-riboside, has been shown to be a competitive inhibitor of PNP. researchgate.netnih.gov Furthermore, oxypurinol has been observed to cause weak allosteric inhibition of PNP. nih.gov An alternative, indirect mechanism of PNP inhibition has also been proposed, where the accumulation of hypoxanthine (due to xanthine oxidase inhibition) could slow the PNP-catalyzed breakdown of nucleosides. nih.gov
Orotidine-5'-Monophosphate (OMP) Decarboxylase: Allopurinol's influence crosses over into pyrimidine metabolism. Allopurinol ribonucleotide acts as an in vitro inhibitor of OMP decarboxylase, a key enzyme in the de novo pyrimidine synthesis pathway. nih.gov It is also postulated that oxipurinol ribonucleotide, formed in vivo, inhibits this enzyme. nih.gov This inhibition can lead to the accumulation and urinary excretion of the pyrimidine precursors orotic acid and orotidine (B106555), a phenomenon known as orotic aciduria and orotidinuria. nih.gov
| Enzyme | Allopurinol / Metabolite | Observed Effect | Reference |
|---|---|---|---|
| Purine Nucleoside Phosphorylase (PNP) | Allopurinol-riboside | Competitive inhibition (Ki of 277 µM) | nih.gov |
| Purine Nucleoside Phosphorylase (PNP) | Oxipurinol | Weak allosteric inhibition | nih.gov |
| Orotidine-5'-Monophosphate Decarboxylase | Allopurinol ribonucleotide | In vitro inhibition | nih.gov |
| Orotidine-5'-Monophosphate Decarboxylase | Oxipurinol ribonucleotide | Postulated in vivo inhibition | nih.gov |
Interaction with Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
The interaction between allopurinol and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is fundamental to its mechanism of action. HGPRT is the enzyme that converts allopurinol into its active ribonucleotide form, which is necessary for the feedback inhibition of de novo purine synthesis. drugbank.comnih.govscispace.comresearchgate.net Therefore, allopurinol acts as a substrate for HGPRT.
The clinical significance of this interaction is highlighted in patients with HGPRT deficiency, a genetic disorder leading to uric acid overproduction. nih.gov In these patients, allopurinol is still effective in reducing uric acid levels by inhibiting xanthine oxidase, but its effects on de novo synthesis are altered. nih.gov
Interestingly, studies involving combination therapy of allopurinol with thiopurine drugs (like azathioprine (B366305) or 6-mercaptopurine) have revealed another layer to this interaction. In this context, allopurinol has been shown to increase the activity of the HGPRT enzyme. nih.govresearchgate.net This enhanced HGPRT activity leads to a greater conversion of the thiopurine drugs into their active, cytotoxic thioguanine nucleotide (6-TGN) metabolites, while shunting metabolism away from other metabolites. nih.govresearchgate.net
| Context | Interaction Type | Outcome | Reference |
|---|---|---|---|
| Standard Metabolism | Substrate | Conversion of allopurinol to allopurinol ribonucleotide. | drugbank.comnih.govscispace.comresearchgate.net |
| Combination Therapy with Thiopurines | Activity Enhancer | Increased HGPRT activity, leading to higher levels of active thiopurine metabolites (6-TGNs). | nih.govresearchgate.net |
Pharmacological Research Aspects of Allopurinol
Pharmacodynamic Studies of Allopurinol (B61711)
The pharmacodynamics of allopurinol are centered on its interaction with xanthine (B1682287) oxidoreductase and its subsequent effects on cellular processes and urate transport.
In Vitro Enzyme Kinetic Analysis of Allopurinol and Oxypurinol (B62819) on Xanthine Oxidoreductase
Allopurinol functions as a competitive inhibitor of xanthine oxidase, binding to the enzyme's active site due to its structural similarity to hypoxanthine (B114508). patsnap.com This binding prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid. patsnap.com However, allopurinol itself is a substrate for xanthine oxidase, which metabolizes it into its primary active metabolite, oxypurinol (also known as alloxanthine). patsnap.comtrc-p.nl
Oxypurinol is also a potent inhibitor of xanthine oxidase, but it acts as a non-competitive inhibitor. trc-p.nl Kinetic and structural analyses have revealed that the metabolism of allopurinol to oxypurinol by xanthine oxidoreductase leads to the rotation of oxypurinol within the enzyme's active site and the reduction of the molybdenum (Mo(VI)) active center to Mo(IV). researchgate.nethud.ac.uknih.govescholarship.org This process forms a tightly bound complex that inhibits further urate production. researchgate.nethud.ac.uknih.govescholarship.org
Interestingly, in vitro studies have demonstrated that oxypurinol is less effective than allopurinol at inhibiting the enzyme. researchgate.nethud.ac.ukescholarship.org When the molybdenum center is reoxidized to Mo(VI), the binding of oxypurinol is significantly weakened, requiring reduction by substrates like xanthine, hypoxanthine, or allopurinol to reform the inhibitory complex. researchgate.nethud.ac.ukescholarship.org Furthermore, research indicates that oxypurinol only weakly inhibits the conversion of hypoxanthine to xanthine. researchgate.nethud.ac.ukescholarship.org
The interaction of allopurinol and oxypurinol with xanthine oxidoreductase can be influenced by the enzyme's local environment. For instance, when xanthine oxidase is associated with glycosaminoglycans (GAGs), its kinetic properties are altered. This association increases the Michaelis constant (Km) for xanthine and increases the inhibition constant (Ki) for allopurinol and oxypurinol, making them less effective inhibitors. nih.gov
Table 1: In Vitro Enzyme Kinetic Parameters
| Inhibitor | Target Enzyme | Type of Inhibition | Key Findings |
|---|---|---|---|
| Allopurinol | Xanthine Oxidase | Competitive | Competitively inhibits the conversion of hypoxanthine and xanthine to uric acid. trc-p.nl |
| Oxypurinol | Xanthine Oxidase | Non-competitive | Formed from allopurinol metabolism; tightly binds to the reduced molybdenum center of the enzyme. researchgate.nethud.ac.uknih.govtrc-p.nl |
Cellular Pharmacodynamic Responses to Xanthine Oxidoreductase Inhibition by Allopurinol
The inhibition of xanthine oxidoreductase by allopurinol and oxypurinol sets off a cascade of cellular responses. The primary consequence is a decrease in the production of uric acid, leading to lower serum and urine urate concentrations. drugbank.com This reduction in uric acid levels helps to dissolve tophi, which are deposits of monosodium urate crystals. drugbank.com
By blocking the degradation of hypoxanthine and xanthine, allopurinol increases the availability of these purine (B94841) bases for the purine salvage pathway. drugbank.commedsafe.govt.nz The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) utilizes hypoxanthine and xanthine for the synthesis of nucleotides and nucleic acids. drugbank.com The resulting increase in nucleotide concentrations leads to feedback inhibition of de novo purine synthesis. drugbank.comresearchgate.net
Inhibition of xanthine oxidase can also have effects beyond purine metabolism. For example, allopurinol has been shown to interfere with de novo pyrimidine (B1678525) biosynthesis by inhibiting orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidylic decarboxylase (ODC). nih.gov This inhibition can lead to an increase in the activity of these enzymes in erythrocytes and leukocytes. nih.gov
Furthermore, the inhibition of xanthine oxidase by allopurinol has been linked to improvements in endothelial function. Studies in patients with chronic heart failure have shown that allopurinol can improve endothelium-dependent vasodilation and reduce markers of oxidative stress. ahajournals.org
Allopurinol's Modulation of Urate Transport Proteins (e.g., GLUT9, ABCG2/BCRP, MRP4)
Recent research has explored the effects of allopurinol on various proteins involved in urate transport. These transporters play a crucial role in regulating serum urate levels by mediating its reabsorption and secretion in the kidneys and gut. oup.com Key urate transporters include GLUT9 (encoded by SLC2A9), ABCG2 (also known as BCRP), and MRP4 (encoded by ABCC4). oup.comoncotarget.com
Studies in human umbilical vein endothelial cells (HUVECs) have shown that allopurinol does not significantly affect the mRNA expression of GLUT9, ABCG2, or MRP4. researchgate.netplos.org This is in contrast to other urate-lowering agents like febuxostat, which has been shown to increase GLUT9 mRNA expression and decrease MRP4 expression. researchgate.netplos.org
However, some evidence suggests that allopurinol and its metabolite, oxypurinol, can interact with these transporters. For instance, allopurinol has been found to stimulate MRP4-mediated uric acid efflux in human embryonic kidney cells. plos.org Conversely, oxypurinol has been shown to inhibit GLUT9-mediated uric acid uptake in Xenopus laevis oocytes. plos.org The ABCG2 protein is a known urate efflux transporter, and mutations in the ABCG2 gene can lead to reduced urate transport and are associated with gout. google.com
Table 2: Allopurinol's Effect on Urate Transporters
| Transporter | Gene | Function | Effect of Allopurinol/Oxypurinol |
|---|---|---|---|
| GLUT9 | SLC2A9 | Urate reabsorption | Oxypurinol may inhibit GLUT9-mediated uptake. plos.org |
| ABCG2/BCRP | ABCG2 | Urate secretion | No significant effect on mRNA expression observed in HUVECs. researchgate.netplos.org |
| MRP4 | ABCC4 | Urate secretion | Allopurinol may stimulate MRP4-mediated efflux. plos.org |
Pharmacokinetic Research on Allopurinol (Mechanistic Focus)
The pharmacokinetics of allopurinol describe its journey through the body, from absorption to metabolism and distribution.
Absorption and Tissue Distribution Mechanisms of Allopurinol
Following oral administration, allopurinol is rapidly and extensively absorbed from the gastrointestinal tract, with approximately 80-90% of a dose being absorbed. medsafe.govt.nzmedcentral.com Peak plasma concentrations of allopurinol are typically reached within 1 to 2 hours. medcentral.com
Allopurinol is uniformly distributed throughout total tissue water, with the exception of the brain, where concentrations are about half of those in other tissues. medsafe.govt.nznps.org.au The highest concentrations of allopurinol in animal models have been found in vascular tissues, blood, the liver, intestine, and heart. drugbank.comresearchgate.net Allopurinol and its active metabolite, oxypurinol, are not significantly bound to plasma proteins. drugbank.commedsafe.govt.nznps.org.au
Metabolic Pathways and Enzyme Systems Involved in Allopurinol Transformation
Allopurinol is rapidly metabolized, primarily in the liver, to its pharmacologically active metabolite, oxypurinol. drugbank.comnih.gov While xanthine oxidase can metabolize allopurinol, the principal enzyme responsible for its conversion to oxypurinol in vivo is believed to be aldehyde oxidase. oup.commdpi.com Other metabolites, such as allopurinol riboside and oxypurinol-7-riboside, are also formed. medsafe.govt.nznps.org.au
Oxypurinol has a much longer half-life (around 15 hours) compared to allopurinol (1 to 2 hours). nih.gov Both allopurinol and oxypurinol are substrates for xanthine oxidase, which is found in high concentrations in the liver and intestinal lining. drugbank.comresearchgate.net The conversion of allopurinol to oxypurinol is a critical step, as oxypurinol is responsible for the majority of the xanthine oxidase inhibition observed in vivo. plos.org
Genetic variations in the genes encoding enzymes involved in allopurinol metabolism, such as AOX1 (aldehyde oxidase) and MOCOS (molybdenum cofactor sulfurase), can influence an individual's response to allopurinol therapy. oup.com
Elimination Pathways and Renal Clearance Mechanisms of Allopurinol and its Metabolites
Allopurinol is primarily eliminated from the body through metabolism and renal excretion. Following administration, allopurinol is rapidly metabolized, mainly by aldehyde oxidase and to a lesser extent by xanthine oxidase, to its active metabolite, oxypurinol. wikipedia.orgmedicalresearchjournal.org Oxypurinol is also an inhibitor of xanthine oxidase and is believed to be responsible for the majority of allopurinol's therapeutic effects due to its much longer half-life of 18-30 hours, compared to 1-2 hours for allopurinol. wikipedia.orgmedcentral.comnih.gov
The kidneys are the primary route of excretion for both allopurinol and oxypurinol. nih.gov Approximately 5-7% of an oral dose of allopurinol is excreted unchanged in the urine within six hours. medcentral.com The major portion of the drug is eliminated as oxypurinol. About 70% of the daily administered dose is excreted in the urine as oxypurinol, while an additional 20% appears in the feces as unchanged drug within 48-72 hours. medcentral.com
The renal clearance of oxypurinol is significantly lower than that of allopurinol because a large fraction of filtered oxypurinol is reabsorbed by the renal tubules. medcentral.com This reabsorption is thought to be mediated by the same transport mechanisms responsible for uric acid transport, such as urate transporter 1 (URAT1). d-nb.info The renal clearance of oxypurines (hypoxanthine and xanthine), which increase with allopurinol use, is at least ten times greater than that of uric acid. medcentral.com
In patients with impaired renal function, the elimination half-lives of both allopurinol and oxypurinol are prolonged, necessitating dosage adjustments. medcentral.com
Interactive Data Table: Elimination Characteristics of Allopurinol and its Metabolites
Population Pharmacokinetic Modeling in Specific Research Cohorts (e.g., Neonates)
Population pharmacokinetic (PK) modeling has been employed to characterize the disposition of allopurinol and its active metabolite, oxypurinol, in specific and vulnerable populations such as neonates. These studies are crucial for designing rational dosing regimens, especially when investigating allopurinol for potential neuroprotective effects in conditions like hypoxic-ischemic encephalopathy (HIE). nih.govnih.gov
In full-term neonates with perinatal asphyxia, a one-compartment model with linear elimination has been found to adequately describe the pharmacokinetics of allopurinol. nih.gov A study estimated the volume of the central compartment (V) to be 0.79 L/kg and the total body clearance (CL) to be 0.078 L/h/kg, with significant interindividual variability. nih.gov
More complex models have also been developed. For instance, a two-compartment model for allopurinol connected to a one-compartment model for oxypurinol, which included an auto-inhibition effect on the conversion of allopurinol, has been used to describe the pharmacokinetics in neonates with critical congenital heart disease undergoing cardiac surgery. researchgate.net This study highlighted changes in clearance during different perioperative phases, including a decrease during cardiopulmonary bypass. researchgate.net
Another study in neonates with HIE, some of whom underwent therapeutic hypothermia, utilized a model of two sequential one-compartment models for allopurinol and oxypurinol, also noting an autoinhibition effect on allopurinol metabolism by oxypurinol. nih.gov This research found that the clearances of allopurinol and oxypurinol were not significantly different between neonates who received therapeutic hypothermia and those who did not. nih.gov
These modeling efforts aim to understand the drug's behavior and to ensure that target concentrations for therapeutic effect, such as xanthine oxidase inhibition, are achieved and maintained in these critical patient populations. nih.govresearchgate.net
Interactive Data Table: Population Pharmacokinetic Parameters of Allopurinol in Neonates
Mechanistic Investigations of Allopurinol Drug-Drug Interactions
Molecular Basis of Interactions with Thiopurines (e.g., Azathioprine (B366305), 6-Mercaptopurine)
The interaction between allopurinol and thiopurine drugs, such as azathioprine and its active metabolite 6-mercaptopurine (B1684380) (6-MP), is one of the most clinically significant drug-drug interactions involving allopurinol. nih.gov Azathioprine is a prodrug that is converted to 6-MP, which then undergoes a complex metabolic process involving three main enzymatic pathways. ebmconsult.com Two of these pathways, catalyzed by thiopurine methyltransferase (TPMT) and xanthine oxidase (XO), inactivate 6-MP. ebmconsult.com The third pathway leads to the formation of the active metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs). ebmconsult.com
Allopurinol and its primary metabolite, oxypurinol, are potent inhibitors of xanthine oxidase. nih.govebmconsult.com By inhibiting XO, allopurinol blocks the catabolism of 6-MP to its inactive metabolite, 6-thiouric acid. ebmconsult.comnih.gov This inhibition shunts the metabolism of 6-MP away from the XO pathway and towards the pathways that produce active metabolites, leading to a significant increase in the levels of 6-TGNs. ebmconsult.com
Interestingly, the co-administration of allopurinol with a thiopurine does not simply increase all active metabolites. It has been observed to cause a beneficial shift in the metabolic profile, particularly in patients who are "hypermethylators." These individuals preferentially metabolize 6-MP via the TPMT pathway, leading to high levels of methylated metabolites like 6-methylmercaptopurine (B131649) (6-MMP) and low levels of the therapeutic 6-TGNs. nih.govoup.com The addition of allopurinol leads to a significant reduction in 6-MMP levels while increasing 6-TGN levels. nih.gov The precise mechanism for this reduction in methylated metabolites is not fully understood, but it is a key aspect of the therapeutic optimization of thiopurines with allopurinol. nih.govresearchgate.net
Allopurinol's Influence on Other Enzyme-Mediated Drug Metabolism
Beyond its well-established interaction with xanthine oxidase, allopurinol has been investigated for its potential to influence other enzyme systems involved in drug metabolism, primarily the cytochrome P450 (CYP) superfamily. Research in this area has produced some conflicting results.
Some studies suggest that allopurinol may inhibit certain CYP enzymes. For example, one study in rats indicated that repeated administration of allopurinol inhibited the activity of CYP1A2, but did not significantly affect CYP2C9, CYP2C19, or CYP2D6. ingentaconnect.com The U.S. Food and Drug Administration (FDA) also lists allopurinol as a weak inhibitor of CYP1A2. fda.gov
However, other research suggests a limited role for allopurinol in modulating CYP450 activity. One study found that repeated, higher doses of allopurinol in rats did not inhibit hepatic drug-metabolizing enzyme activities and that its inhibitory effect on phenytoin (B1677684) elimination was not mediated by CYP450-dependent reactions. jst.go.jp
In addition to CYP enzymes, allopurinol and its metabolites, being purine analogues, can interact with other enzymes in purine and pyrimidine metabolism. It has been suggested that allopurinol's metabolites can inhibit purine nucleoside phosphorylase (PNP) and orotidine-5'-monophosphate decarboxylase (OMPDC), an enzyme involved in pyrimidine synthesis. ebmconsult.com
Interactions at the Level of Drug Transporter Proteins
Recent research has identified interactions between allopurinol and drug transporter proteins, which can influence its pharmacokinetics and pharmacodynamics. A genome-wide association study (GWAS) identified the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), as a transporter of allopurinol. escholarship.org
Isotopic uptake studies confirmed that BCRP actively transports allopurinol, and a common reduced-function variant of ABCG2 (Q141K, rs2231142) was associated with a diminished serum uric acid-lowering response to allopurinol. escholarship.org This suggests that ABCG2 plays a role in the disposition of allopurinol. escholarship.org Allopurinol itself does not appear to significantly inhibit the transport function of BCRP. escholarship.org The Dutch Pharmacogenetics Working Group recommends considering a higher allopurinol dose in patients with the ABCG2 p.(Gln141Lys) variant to achieve the desired therapeutic effect. nih.gov
The renal handling of oxypurinol, the main active metabolite of allopurinol, is also influenced by transporter proteins. It is suggested that approximately 80% of filtered oxypurinol is actively reabsorbed in the renal tubules, with urate transporter 1 (URAT1) playing a significant role in this process. d-nb.info
Advanced Methodologies in Allopurinol Research
Analytical Research Methodologies for Allopurinol (B61711)
A diverse range of analytical techniques is employed for the detection, quantification, and characterization of allopurinol and its metabolites in pharmaceutical formulations and biological samples.
Spectroscopic Techniques (UV-Visible Spectrophotometry, Spectrofluorometry, Near-Infrared Spectroscopy)
UV-Visible Spectrophotometry is a widely used, convenient, and cost-effective method for the determination of allopurinol. researchgate.net Simple UV spectrophotometric methods have been developed for its quantification in pharmaceutical preparations and environmental wastewater samples, with a maximum absorbance typically observed around 250 nm in distilled water. researchgate.netresearchgate.net The principle of Beer's law is applied, with linearity observed in concentration ranges such as 1-20 µg/ml. researchgate.net More complex spectrophotometric methods involve chemical reactions to form a colored complex, which is then measured. For instance, a method based on the reaction of allopurinol with catechol and Fe(II) forms a blue soluble complex measured at a λmax of 580 nm. ru.nlsci-hub.se Another approach uses an oxidative coupling reaction with 2-nitrophenol (B165410) and N-bromosuccinimide, resulting in a yellow product with maximum absorption at 420 nm. researchgate.net
Spectrofluorometry offers a highly sensitive approach for the analysis of allopurinol, often in combination with other drugs. One method allows for the quantitative analysis of lesinurad (B601850) and allopurinol. While lesinurad possesses native fluorescence, allopurinol, which has a free terminal secondary amino group, is derivatized with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). mdpi.com The reaction mixture is heated, and the resulting product exhibits maximum emission fluorescence intensity at 535 nm after excitation at 465 nm, allowing for its selective determination. mdpi.com
Near-Infrared Spectroscopy (NIRS) is a non-destructive technique that has found applications in allopurinol research. NIRS has been developed as a rapid alternative to conventional dissolution testing for allopurinol immediate-release tablets. researchgate.netnih.gov By correlating NIR spectra with dissolution data obtained from standard UV/Vis methods, a predictive model can be built. nih.gov This technique can continuously monitor the product's chemical and physical properties. nih.gov Furthermore, NIRS has been used as a novel technique in in-vivo studies to investigate the protective effects of allopurinol in ischemia-reperfusion injury in rat kidneys. researchgate.net It allows for the simultaneous monitoring of changes in blood and tissue oxygenation, demonstrating that allopurinol enhances the rate of tissue oxygenation during early reperfusion. researchgate.net
Chromatographic Techniques (High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Hydrophilic-Liquid Interaction Chromatography (HILIC))
High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the estimation of allopurinol in both pharmaceutical formulations and biological matrices. sci-hub.seresearchgate.netscispace.com Reversed-phase HPLC (RP-HPLC) methods are common, typically employing a C18 or C8 column. scispace.complos.orgabcam.com Mobile phases often consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). sci-hub.seresearchgate.netscispace.comabcam.com Detection is commonly performed using a UV detector at wavelengths around 250-254 nm. researchgate.netscispace.com HPLC methods have been validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.netplos.orgabcam.com
Ultra Performance Liquid Chromatography (UPLC) , an advancement of HPLC, offers faster and more efficient separations. plos.org UPLC methods have been validated for allopurinol analysis, demonstrating excellent linearity and precision. plos.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of allopurinol, sometimes in the context of identifying emerging contaminants in samples like cereals. royalsocietypublishing.orgnih.govclinicaltrialsregister.eu The method involves gas chromatographic separation followed by mass spectrometric detection, providing high sensitivity and specificity. royalsocietypublishing.org Headspace GC-MS has also been developed for the determination of trace-level carcinogenic impurities, such as N-nitrosomorpholine, in allopurinol drug substances. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous determination of allopurinol and its active metabolite, oxypurinol (B62819), in biological fluids like plasma. thermofisher.com This technique is particularly valuable for pharmacokinetic studies. mdpi.com Sample preparation often involves protein precipitation or liquid-liquid extraction. mdpi.com The analytes are separated on a chromatographic column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high specificity. thermofisher.com
Hydrophilic-Liquid Interaction Chromatography (HILIC) is a variation of HPLC that is particularly suited for the separation of polar compounds like allopurinol and oxypurinol. mdpi.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. mdpi.com An ultra-performance HILIC (UPHILIC) method coupled with tandem mass spectrometry has been developed for the simultaneous determination of allopurinol, oxypurinol, and lesinurad in rat plasma, demonstrating the utility of this technique for complex mixtures. mdpi.com
Table 2: Overview of Chromatographic Techniques for Allopurinol Analysis
| Technique | Stationary Phase Example | Mobile Phase Example | Detection | Key Application |
|---|---|---|---|---|
| HPLC | C18, C8 researchgate.netscispace.comabcam.com | Acetonitrile/Methanol and Phosphate/Acetate Buffer sci-hub.seresearchgate.netscispace.comabcam.com | UV (250-254 nm) researchgate.netscispace.com | Routine quantification in pharmaceutical formulations. researchgate.netscispace.com |
| UPLC | C18 plos.org | Acetonitrile/Buffer plos.org | UV | Rapid and efficient analysis. plos.org |
| GC-MS | HP-5MS royalsocietypublishing.org | Helium (carrier gas) royalsocietypublishing.org | Mass Spectrometry | Analysis of contaminants and impurities. royalsocietypublishing.orgnih.gov |
| LC-MS/MS | C18, Hypersil Gold | Formic acid/Acetonitrile | Tandem Mass Spectrometry (MRM) | Pharmacokinetic studies in biological fluids. mdpi.com |
| HILIC | Acquity UPLC HILIC mdpi.com | Acetonitrile/Water/Formic Acid mdpi.com | Tandem Mass Spectrometry | Separation of polar analytes like allopurinol and its metabolites. mdpi.com |
Electrophoretic Techniques (Capillary Electrophoresis, Polarography, Voltammetry)
Capillary Electrophoresis (CE) , specifically capillary zone electrophoresis (CZE), provides a simple and sensitive method for the quantification of allopurinol and its metabolite oxypurinol. researchgate.netresearchgate.netresearchgate.net The separation is based on the differential migration of charged species in an electric field. The method involves optimizing parameters such as the buffer composition, pH, and applied voltage. For instance, a buffer of 15 mM 2-[N-cyclohexylamino]ethanesulfonic acid (CHES) at pH 8.8 has been found effective. CE has been successfully applied to the analysis of allopurinol in pharmaceutical preparations and biological fluids like serum and urine.
Polarography , particularly differential-pulse polarography, has been used for the determination of allopurinol in pharmaceutical dosage forms. researchgate.netresearchgate.netru.nlplos.org This electrochemical technique measures the current that flows as the potential of a dropping mercury electrode is varied. Reductive polarographic analysis has been reported for allopurinol. Flow injection analysis coupled with anodic polarographic detection has also been developed.
Voltammetry is another electrochemical method employed in allopurinol research. Cyclic voltammetry can be used to study the electrochemical behavior of allopurinol, such as its electro-oxidation. This technique has been used to fabricate modified electrodes, for example, an allopurinol polymerized carbon paste electrode for the simultaneous determination of other substances. In vivo voltammetry with carbon paste electrodes has been used in animal studies to measure uric acid production in the brain and to demonstrate the inhibitory effect of allopurinol. researchgate.net
Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a crucial molecular biology technique used to measure changes in gene expression in response to allopurinol treatment. This method allows for the sensitive and specific quantification of mRNA levels of target genes.
In studies of allopurinol-induced severe cutaneous adverse reactions (SCARs), qPCR has been used to validate the results of microarray analyses, confirming the differential expression of genes involved in immune response pathways. ru.nl Research has also employed qPCR to investigate the effects of allopurinal on the expression of genes related to inflammation and muscle atrophy in models of disuse muscle atrophy. abcam.com For example, allopurinol treatment was found to prevent the unloading-induced increase in the gene expression of the E3 ubiquitin ligases MuRF-1 and MAFbx. abcam.com
Furthermore, qPCR has been utilized to analyze the expression of genes associated with thiopurine metabolism when allopurinol is co-administered with drugs like 6-mercaptopurine (B1684380) in cell lines such as HepG2 and HEK293. thermofisher.com In studies of experimental asthma, qPCR detected that allopurinol treatment could affect the gene expression of markers like Collagen I in lung tissue. It has also been applied to examine the effect of allopurinol on the expression of antioxidant enzyme genes (e.g., NRF2, HO-1, SOD, catalase) in the kidneys of hypertensive rats. researchgate.net
Immunoblotting and Immunofluorescence for Protein Expression Analysis
Immunoblotting , commonly known as Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. In allopurinol research, it is used to assess the impact of the drug on protein expression levels related to its mechanism of action and therapeutic effects.
For instance, immunoblotting has been used to analyze the expression of proteins involved in the MAPK signaling pathway (ERK, JNK, p38) and apoptosis (Bax, Bcl-2) in rat urinary bladders subjected to ischemia-reperfusion injury, showing the protective effects of allopurinol. It has also been employed to quantify the expression of xanthine (B1682287) oxidase (XO) and AMP-activated protein kinase (AMPK) in drug-treated human liver and kidney cells to understand drug-drug interactions. In studies on the hypoxia-inducible factor (HIF) system, immunoblotting revealed that allopurinol treatment can reduce the protein expression of HIF-1α and HIF-2α.
Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization and expression of specific proteins within cells or tissues. This method provides spatial context to protein expression.
In allopurinol research, immunofluorescence has been used to evaluate the expression of xanthine oxidase in venous endothelial cells from patients in a clinical trial, providing insights into the drug's effect on the vascular system. researchgate.netplos.org Another study used immunofluorescence to observe that allopurinol could inhibit the uric acid-induced high expression of alpha-smooth muscle actin (α-SMA), a marker of vascular smooth muscle cell proliferation and phenotypic switching. scispace.com This visualization helps to understand the cellular mechanisms by which allopurinol may exert its cardiovascular benefits. scispace.com
Metabolomics Analysis (e.g., Gas Chromatography Mass Spectrometry) in Allopurinol Research
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has become a valuable tool in allopurinol research. This approach provides a functional readout of the physiological state of a biological system, offering insights into the complex biochemical effects of allopurinol beyond its primary mechanism of action. Gas chromatography-mass spectrometry (GC-MS) is a key analytical platform in these studies, enabling the separation, identification, and quantification of a wide range of metabolites. rsc.orgresearchgate.net
In the context of allopurinol, metabolomics studies utilizing GC-MS have been employed to investigate its effects on various metabolic pathways. mdpi.comnih.gov For example, research on patients with chronic kidney disease (CKD) has used GC-MS to analyze the metabolome in response to allopurinol treatment. mdpi.comnih.govresearchgate.net These studies have revealed that allopurinol not only lowers serum urate and increases serum xanthine levels but also impacts other metabolic pathways, including the pentose (B10789219) phosphate pathway, pyrimidine (B1678525) metabolism, and tyrosine metabolism. mdpi.comnih.gov Specifically, a notable finding was the significant increase in orotate (B1227488) and a decrease in ribose-5-phosphate, suggesting that allopurinol's effects extend beyond xanthine oxidase inhibition. mdpi.com
Furthermore, GC-MS-based metabolomics has been used to explore the differential metabolic profiles in response to allopurinol and other urate-lowering therapies, aiming to uncover their distinct mechanisms of action. rsc.org This comparative approach helps to build a more comprehensive understanding of how these drugs modulate metabolic networks. The high sensitivity and selectivity of GC-MS also make it suitable for identifying and quantifying trace-level impurities in allopurinol drug substances, such as N-nitrosomorpholine. researchgate.netwjpps.com
The application of metabolomics in allopurinol research is not limited to human studies. Preclinical models have also been instrumental. For instance, GC-MS analysis of blood samples from rats has been used to investigate the metabolic effects of allopurinol in combination with physical exercise. researchgate.net
Table 1: Selected Metabolites Altered by Allopurinol as Identified by GC-MS-based Metabolomics
| Metabolite | Change with Allopurinol | Metabolic Pathway | Reference |
| Xanthine | Increased | Purine (B94841) Metabolism | mdpi.comnih.gov |
| Orotate | Increased | Pyrimidine Metabolism | mdpi.com |
| Ribose-5-phosphate | Decreased | Pentose Phosphate Pathway | mdpi.com |
| N-Acetyl Tyrosine | Decreased | Tyrosine Metabolism | mdpi.com |
| Dihydrophenylalanine | Decreased | Tyrosine Metabolism | mdpi.com |
Radiographic and Histopathological Techniques in Preclinical Allopurinol Studies
Radiographic and histopathological techniques are fundamental in preclinical research to visualize and assess the structural and cellular effects of allopurinol on various tissues. These methods are particularly crucial in animal models for evaluating the drug's efficacy and potential tissue-protective properties in conditions beyond its primary indication of hyperuricemia.
Histopathological analysis, which involves the microscopic examination of stained tissue sections, has been widely used to study the effects of allopurinol. In preclinical models of kidney injury, such as ischemia-reperfusion injury in rats, histopathology has been employed to assess the extent of tissue damage. scielo.brscielo.br Some studies have shown that allopurinol treatment can lead to a reduction in tubular atrophy and interstitial fibrosis, indicating a protective effect. scielo.brscielo.br However, other studies have reported no significant protective effect of allopurinol on kidney histology following ischemia-reperfusion injury. scielo.brscielo.br
In liver studies, histopathological examination of liver tissue from mice has revealed that allopurinol can induce changes such as necrosis, steatosis, leukocyte infiltration, and hepatocyte swelling, with the severity of damage increasing with the dose. researchgate.net Conversely, in a rat model of chronic hyperammonemia, allopurinol was found to prevent minimal structural changes in the liver. smj.org.saresearchgate.net These seemingly contradictory findings highlight the importance of considering the specific experimental model and conditions when interpreting histopathological results.
Radiographic techniques, while less commonly reported in the context of allopurinol's direct effects, can be valuable for assessing structural changes in tissues like bone and joints in preclinical models of diseases such as gouty arthritis. These imaging modalities can provide non-invasive, longitudinal assessment of disease progression and response to treatment.
Table 2: Summary of Histopathological Findings in Preclinical Allopurinol Studies
| Animal Model | Tissue Examined | Key Histopathological Findings | Reference |
| Rat (Ischemia-Reperfusion) | Kidney | Reduced tubular atrophy and interstitial fibrosis (protective effect in some studies). scielo.brscielo.br No significant effect in other studies. scielo.brscielo.br | scielo.brscielo.br |
| Mouse | Liver | Necrosis, steatosis, leukocyte infiltration, hepatocyte swelling (dose-dependent damage). researchgate.net | researchgate.net |
| Rat (Chronic Hyperammonemia) | Liver | Prevention of minimal structural changes. smj.org.saresearchgate.net | smj.org.saresearchgate.net |
Computational and Systems Biology Approaches in Allopurinol Research
Pharmacokinetic/Pharmacodynamic Modeling and Simulation
Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation are powerful computational tools used to describe and predict the time course of drug concentrations in the body and their relationship to the pharmacological effect. In allopurinol research, PK/PD modeling has been instrumental in understanding the complex interplay between allopurinol, its active metabolite oxypurinol, and their urate-lowering effects. nih.govresearchgate.netnih.govnih.gov
These models often consist of a pharmacokinetic component that describes the absorption, distribution, metabolism, and excretion of allopurinol and oxypurinol, and a pharmacodynamic component that links their concentrations to the inhibition of xanthine oxidase and the subsequent reduction in uric acid levels. researchgate.netnih.govnih.gov For instance, a population PK/PD model was developed to characterize the relationship between allopurinol dose, oxypurinol exposure, and plasma urate levels in patients with gout. nih.gov This model helped to identify factors that predict allopurinol response and to simulate maintenance doses required to achieve target plasma urate concentrations. nih.gov
PK/PD models have also been developed for specific patient populations, such as neonates with hypoxic-ischemic encephalopathy, where allopurinol is being investigated for its neuroprotective effects. researchgate.netnih.govnih.gov In this context, a turnover model of hypoxanthine (B114508) with sequential metabolites xanthine and uric acid was used to describe the effect of allopurinol and oxypurinol on xanthine oxidase inhibition. researchgate.netnih.govnih.gov Such models are crucial for optimizing dosing regimens in vulnerable populations. researchgate.netnih.govnih.gov
Simulation studies based on these PK/PD models can be used to explore various dosing scenarios and their impact on clinical outcomes. For example, simulations have been used to assess the "forgiveness" of different allopurinol implementation patterns, providing insights into the consequences of missed doses on urate control. researchgate.net
Table 3: Key Parameters in Allopurinol PK/PD Models
| Parameter | Description | Significance | Reference |
| Clearance (CL) | The rate at which a drug is removed from the body. | Determines the maintenance dose required to achieve a target concentration. | researchgate.netnih.govnih.gov |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Influences the initial drug concentration after administration. | researchgate.netnih.govnih.gov |
| IC50/EC50 | The concentration of a drug that is required for 50% inhibition/effect in vitro. | A measure of the drug's potency. | dovepress.com |
| Emax | The maximum effect a drug can produce. | Represents the upper limit of the drug's efficacy. | dovepress.com |
Molecular Docking and Dynamics Simulations for Allopurinol-Enzyme Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide detailed insights into the interactions between a drug molecule and its protein target at an atomic level. In allopurinol research, these methods have been extensively used to elucidate the binding mechanism of allopurinol and its active metabolite, oxypurinol, to their target enzyme, xanthine oxidase. herbmedpharmacol.comnih.govacs.org
Molecular docking studies predict the preferred orientation of a ligand (e.g., allopurinol) when bound to a protein target to form a stable complex. herbmedpharmacol.comnih.gov These studies have shown that allopurinol and oxypurinol bind to the active site of xanthine oxidase, near the molybdenum cofactor. herbmedpharmacol.com The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as Arg880 and Thr1010. nih.govacs.orgresearchgate.net The binding energy, calculated from these docking studies, provides an estimate of the binding affinity of the inhibitor to the enzyme. herbmedpharmacol.comresearchgate.net
Molecular dynamics simulations build upon the static picture provided by molecular docking by simulating the movement of atoms in the protein-ligand complex over time. nih.govacs.org These simulations can reveal the conformational changes that occur in both the enzyme and the inhibitor upon binding and can provide a more accurate estimation of the binding free energy. nih.govacs.org MD simulations have shown that the binding of allopurinol can induce conformational changes in xanthine oxidase, leading to a more stable and tightly bound complex. nih.gov These simulations have also been used to compare the binding of allopurinol with other xanthine oxidase inhibitors, providing a rationale for their different potencies. nih.govacs.org
Table 4: Molecular Docking and Dynamics Simulation Findings for Allopurinol-Xanthine Oxidase Interaction
| Technique | Key Findings | Significance | Reference |
| Molecular Docking | Allopurinol binds to the active site of xanthine oxidase near the molybdenum cofactor. herbmedpharmacol.com Hydrogen bonds and hydrophobic interactions with key residues (e.g., Arg880, Thr1010) stabilize the complex. nih.govacs.orgresearchgate.net | Provides a static model of the binding mode and identifies key interactions. | herbmedpharmacol.comnih.govacs.orgresearchgate.net |
| Molecular Dynamics (MD) Simulation | The binding of allopurinol induces conformational changes in xanthine oxidase, leading to a more stable complex. nih.gov Allows for the calculation of binding free energy, providing a more accurate measure of binding affinity. nih.govacs.org | Provides a dynamic view of the binding process and a more refined understanding of binding affinity. | nih.govacs.org |
Pathway Analysis and Network Biology to Elucidate Allopurinol Effects
Pathway analysis and network biology are systems-level approaches that integrate data from various "omics" technologies (e.g., genomics, proteomics, metabolomics) to understand the broader biological effects of a drug. In allopurinol research, these approaches have been used to move beyond the well-established inhibition of xanthine oxidase and to explore the drug's impact on complex biological networks. researchgate.netresearchgate.net
Pathway analysis of metabolomics data has revealed that allopurinol affects several metabolic pathways beyond purine metabolism, including the pentose phosphate pathway, pyrimidine metabolism, and amino acid metabolism. mdpi.comresearchgate.net These findings suggest that allopurinol's therapeutic and potential side effects may be mediated by a wider range of biochemical alterations than previously thought.
Network biology approaches, such as weighted gene co-expression network analysis (WGCNA), have been applied to study the molecular mechanisms underlying allopurinol-induced adverse reactions. mdpi.comfrontiersin.org For instance, WGCNA has been used to identify gene modules and hub genes associated with allopurinol-induced severe cutaneous adverse reactions (SCARs), providing insights into the pathogenesis of these life-threatening conditions. mdpi.com These studies have implicated pathways related to autophagy, miRNA regulation, and immune responses in the development of allopurinol hypersensitivity. mdpi.com
Furthermore, network analysis of protein-protein interactions has been used to explore the effects of combination therapy with allopurinol and other drugs, such as thiopurines. nih.gov These studies have identified gene networks involved in purine nucleotide biosynthesis, lymphocyte proliferation, and inflammatory signaling, offering a more holistic view of the complex interactions between these drugs. nih.gov
Molecular Basis of Variable Response and Allopurinol Resistance
Genetic Determinants of Allopurinol (B61711) Pharmacokinetics and Pharmacodynamics
Genetic variations in transporters and immune-related genes play a pivotal role in how the human body processes allopurinol and in the manifestation of adverse reactions.
The ATP-binding cassette transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is an efflux transporter that has been identified as a key player in allopurinol response. nih.gov Both allopurinol and its active metabolite, oxypurinol (B62819), are substrates of ABCG2. mdpi.comclinicaltrials.gov
A significant genetic variant affecting allopurinol efficacy is the Q141K polymorphism (rs2231142) in the ABCG2 gene. dovepress.com This variant leads to reduced transporter function due to decreased protein expression. clinicaltrials.gov Individuals carrying the 141K allele exhibit a poorer response to allopurinol, an association that has reached genome-wide significance. nih.govx-mol.net The reduced function of the ABCG2 transporter caused by the Q141K variant is thought to result in lower drug concentrations in the renal tubules, consistent with reduced renal secretion of the drug. clinicaltrials.gov While it is established that the rs2231142 variant is associated with a poor response to allopurinol, studies have not found a direct association between this variant and the plasma concentrations of allopurinol or its metabolites. nih.govresearchgate.net This suggests that the mechanism by which Q141K influences allopurinol's effectiveness is complex and may not be solely related to systemic drug levels. nih.gov
Another common variant, Q126X (rs72552713), is specific to certain populations and also contributes to ABCG2 dysfunction, impacting urate levels and gout risk. dovepress.com
Table 1: Impact of Key ABCG2 Variants on Allopurinol Response
| Variant | rsID | Effect on BCRP Function | Consequence for Allopurinol Therapy |
|---|---|---|---|
| Q141K | rs2231142 | Reduced transport function | Associated with worse response to allopurinol. dovepress.comnih.gov |
The human leukocyte antigen (HLA) system plays a critical role in the immune system's ability to distinguish self from non-self. A strong association has been established between the HLA-B*58:01 allele and allopurinol-induced severe cutaneous adverse reactions (SCAR), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). aruplab.comnih.gov
The presence of HLA-B58:01 significantly increases the risk of developing these life-threatening hypersensitivity reactions. nih.govnih.gov The proposed mechanism involves a direct interaction between oxypurinol, the active metabolite of allopurinol, and the HLA-B58:01 molecule. aruplab.com This interaction can trigger the activation of drug-specific cytotoxic T-cells (CD8+ T-cells), leading to a widespread and severe immune response. nih.govamegroups.org This is often referred to as the "p-i concept," or pharmacological interaction with immune receptors. nih.gov
The frequency of the HLA-B58:01 allele varies among different ethnic populations, being most common in Asian populations such as Han Chinese, Koreans, and Thais, which correlates with a higher incidence of allopurinol-induced SCAR in these groups. nih.govnih.gov While the association is very strong, HLA-B58:01 is not the sole factor, as not all carriers experience adverse reactions, and some non-carriers can still develop them, suggesting the involvement of other genetic or environmental factors. amegroups.org
Table 2: Ethnic Variation of HLA-B*58:01 Allele Frequency
| Population | Allele Frequency (%) |
|---|---|
| Han Chinese | Up to 20% aruplab.com |
| Singaporeans | Up to 20% aruplab.com |
| Taiwanese | Up to 20% aruplab.com |
| Indians | 15.4% aruplab.com |
| Hong Kong | 14.2% aruplab.com |
| Koreans | 12% aruplab.com |
| Indonesians | 11% aruplab.com |
| African Americans | 3.8% aruplab.com |
| Hispanics | 1.35% aruplab.com |
Beyond ABCG2 and HLA-B, other genes have been implicated in the variable response to allopurinol. Genome-wide association studies (GWAS) have identified a novel association between variants in the Gremlin 2, DAN family BMP antagonist (GREM2) gene and allopurinol response. mdpi.comnih.gov
Specifically, intronic single nucleotide polymorphisms (SNPs) like rs1934341 and rs77567654 in GREM2 have been linked to a better response to allopurinol. nih.govpharmgkb.org Subjects carrying the minor allele for these variants exhibited a greater reduction in serum uric acid levels when treated with allopurinol. nih.gov For instance, the 'G' allele of rs77567654 is associated with an increased response to allopurinol compared to the 'A' allele. pharmgkb.org These findings suggest that GREM2 may harbor pharmacogenomic elements that affect allopurinol's pharmacodynamics rather than its pharmacokinetics or baseline uric acid levels. mdpi.com
Table 3: GREM2 Variants and Allopurinol Efficacy
| Variant | rsID | Allele Associated with Better Response |
|---|---|---|
| rs1934341 | rs1934341 | Minor allele nih.gov |
| rs77567654 | rs77567654 | G allele pharmgkb.org |
Mechanisms of Allopurinol Resistance in Pathogen Models
Allopurinol is used not only in humans but also for treating parasitic diseases like leishmaniasis in animals. However, resistance to the drug can develop, posing a significant clinical challenge.
In the protozoan parasite Leishmania infantum, the causative agent of visceral leishmaniasis, resistance to allopurinol has been linked to specific genetic modifications, particularly chromosome and gene copy number variations (CNVs). researchgate.netnih.gov
Whole-genome sequencing of resistant strains, both from clinical isolates and those induced in the laboratory, has revealed a significant reduction in the copy number of a gene locus on chromosome 30. researchgate.netnih.gov This locus contains the gene encoding S-adenosylmethionine synthetase (METK). researchgate.netnih.gov A reduced copy number of the METK gene (LinJ.30.3560) is consistently found in allopurinol-resistant parasites. researchgate.netmdpi.com Further studies have confirmed that inhibiting the METK enzyme in susceptible strains leads to increased allopurinol resistance, validating its role in the resistance mechanism. researchgate.netnih.gov This reduction in METK gene copies is now considered a potential biomarker for allopurinol resistance in L. infantum. researchgate.netnih.gov
To better understand the development of resistance, researchers have successfully created laboratory models by culturing susceptible L. infantum strains under gradually increasing allopurinol concentrations. nih.gov This process of in-vitro drug pressure has generated parasite lines that are significantly less susceptible to allopurinol, with resistance levels comparable to those seen in clinical cases of treatment relapse. nih.gov
These laboratory-induced resistant models have been instrumental in genetic studies. Whole-genome sequencing of these strains consistently reveals the same genetic changes observed in naturally resistant clinical isolates, namely a decrease in the copy number of the METK gene. researchgate.net For example, studies have shown a reduction in the METK gene copy number in multiple induced resistant clonal strains. researchgate.netnih.gov These models provide a powerful tool for investigating the precise genetic and molecular pathways of allopurinol resistance, which can aid in monitoring resistance in clinical settings and developing strategies to overcome it. researchgate.netnih.gov
Proposed Mechanisms of "Partial Allopurinol Resistance" in Mammalian Systems
While allopurinol is a cornerstone in managing conditions associated with hyperuricemia, a subset of patients exhibits an inadequate response, failing to reach target serum urate levels even with standard or high doses of the drug. This phenomenon, often termed "partial allopurinol resistance," is distinct from non-adherence and is thought to arise from several complex molecular mechanisms. nih.gov Research has focused on four potential areas: diminished metabolic conversion of allopurinol, altered renal handling of its active metabolite, structural or functional changes in its enzyme target, and interactions with co-administered drugs. nih.gov The following sections detail the evidence supporting these proposed mechanisms.
Altered Metabolic Conversion of Allopurinol to Oxypurinol
The therapeutic effect of allopurinol is predominantly mediated by its major active metabolite, oxypurinol. researchgate.netnih.gov Allopurinol itself has a short elimination half-life of about 1.2 to 2 hours, while oxypurinol has a much longer half-life of approximately 18 to 30 hours in individuals with normal renal function, allowing for sustained inhibition of xanthine (B1682287) oxidoreductase. researchgate.netd-nb.infomedcentral.com Therefore, efficient and consistent conversion of allopurinol to oxypurinol is critical for its efficacy.
Allopurinol is structurally analogous to hypoxanthine (B114508) and is metabolized to oxypurinol, an analogue of xanthine. researchgate.net This conversion is catalyzed by oxidoreductase enzymes. While it is widely assumed that xanthine oxidoreductase (XOR) is the primary enzyme responsible, this presents a paradox, as the process would be self-inhibitory. researchgate.net Evidence suggests that the closely related enzyme aldehyde oxidase (AOX) also plays a significant role in this metabolic step. nih.gov Studies in patients with a genetic deficiency of XOR but functional AOX have shown they can still metabolize allopurinol to oxypurinol, supporting the involvement of AOX. nih.gov
A key observation in some patients with partial resistance is a blunted increase in plasma oxypurinol concentration despite increasing doses of allopurinol. nih.gov This suggests that in these individuals, the metabolic conversion process may be less efficient. nih.gov Genetic factors may underlie this variability. For instance, variants in the ABCG2 gene, which encodes the transport protein BCRP, have been associated with a poor response to allopurinol. jrheum.orgescholarship.org While BCRP is known to transport urate, it has also been identified as a transporter of allopurinol and oxypurinol. escholarship.orgresearchgate.net Certain genetic variants of ABCG2 may lead to reduced conversion of allopurinol to oxypurinol or, more likely, increased renal elimination of oxypurinol, thereby reducing its systemic exposure and efficacy. researchgate.net
Table 1: Pharmacokinetic Parameters of Allopurinol and its Metabolite Oxypurinol Data represents mean ± standard deviation in subjects with normal renal function.
| Parameter | Allopurinol | Oxypurinol |
| Oral Bioavailability | 79 ± 20% | N/A (Metabolite) |
| Elimination Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg |
| Source: researchgate.netnih.gov |
Aberrant Xanthine Oxidoreductase Structure or Function Affecting Allopurinol Efficacy
Another proposed mechanism for resistance involves the target enzyme itself, xanthine oxidoreductase (XOR). Some patients fail to achieve therapeutic goals despite having high plasma concentrations of oxypurinol (>100μmol/L), which suggests that the drug is less effective at inhibiting XOR in these individuals. nih.gov This could be due to genetic variations leading to an aberrant structure or function of the enzyme, making it less susceptible to inhibition by oxypurinol. nih.gov
The mechanism of XOR inhibition is complex. Allopurinol is oxidized by XOR to oxypurinol, a reaction that reduces the molybdenum (Mo(VI)) center of the enzyme to Mo(IV). nih.govescholarship.org Oxypurinol binds very tightly to this reduced form of the enzyme, effectively trapping it in an inactive state, a process known as suicide inhibition. nih.govebmconsult.com However, recent kinetic and structural analyses have revealed that oxypurinol, when administered directly, is a significantly weaker inhibitor of XOR than allopurinol. nih.govescholarship.org Allopurinol is 10- to 30-fold more effective at achieving 50% inhibition of the enzyme. nih.gov
The binding of oxypurinol to the enzyme is greatly weakened upon reoxidation of the molybdenum center back to Mo(VI). nih.govescholarship.org Reformation of the tightly bound inhibitory complex requires the enzyme to be reduced again, for instance, by substrates like xanthine or hypoxanthine. nih.gov This suggests that if the enzyme's structure is altered in a way that affects the stability of its reduced state or its interaction with the inhibitor, the efficacy of oxypurinol would be compromised. Furthermore, studies show that oxypurinol only weakly inhibits the conversion of hypoxanthine to xanthine, which may limit its ability to induce feedback inhibition of de novo purine (B94841) synthesis, another pathway through which allopurinol is thought to exert its effects. nih.gov
Table 2: Comparative In Vitro Inhibition of Xanthine Oxidase by Allopurinol and Oxypurinol
| Inhibitor Concentration | Action on Xanthine-to-Uric Acid Conversion | Action on Hypoxanthine-to-Xanthine Conversion |
| Allopurinol (10 µM) | Immediate and complete inhibition after a short delay. nih.gov | Inhibition occurs within 5 minutes. nih.govescholarship.org |
| Oxypurinol (up to 500 µM) | Inhibition is slow, time-dependent, and incomplete. nih.gov | Delays uric acid formation, but significant xanthine accumulation still occurs. nih.govescholarship.org |
| Source: nih.govescholarship.org |
Mechanistic Contribution of Drug Interactions to Reduced Allopurinol Efficacy
The efficacy of allopurinol can be significantly diminished by co-administered medications. nih.gov Drug interactions can reduce allopurinol's therapeutic effect through various mechanisms, including altering its metabolism, affecting the renal clearance of oxypurinol, or opposing its pharmacological action.
Diuretics, particularly loop diuretics like furosemide (B1674285), are a well-documented example. nih.govdrugs.com Patients with gout who receive both allopurinol and furosemide often require higher doses of allopurinol to achieve target serum urate levels. otago.ac.nz The mechanism for this interaction is multifaceted. While furosemide can increase plasma concentrations of oxypurinol, likely by interfering with its renal clearance, it also independently increases serum urate concentrations, thereby counteracting allopurinol's effect. nih.govdrugs.com Furthermore, research in cell models has shown that oxypurinol causes a down-regulation of XOR protein expression. otago.ac.nz Co-incubation with furosemide was found to abolish this effect, suggesting furosemide may compromise allopurinol's efficacy by preventing the drug-induced reduction in the amount of target enzyme. otago.ac.nz
Other drugs can also decrease allopurinol's effectiveness. Agents that alkalinize the urine can increase the excretion rate of allopurinol, potentially leading to lower serum levels and reduced efficacy. drugbank.com Conversely, drugs like probenecid (B1678239) have a dual effect; they increase the renal clearance of oxypurinol, which would tend to decrease efficacy, but their primary uricosuric effect (increasing urate excretion) results in a net improvement in lowering serum urate, at least in patients with adequate renal function. nih.gov
Table 3: Selected Drug Interactions That May Reduce Allopurinol Efficacy
| Interacting Drug | Proposed Mechanism of Reduced Efficacy |
| Furosemide | Increases serum urate concentrations, thus lowering allopurinol's net effect. drugs.com Abolishes the oxypurinol-induced down-regulation of xanthine oxidase protein expression. otago.ac.nz |
| Other Diuretics (e.g., torsemide, bumetanide) | Known to increase serum urate concentrations, which can lower the efficacy of allopurinol. drugs.com |
| Acetylsalicylic acid | The therapeutic efficacy of allopurinol can be decreased when used in combination with acetylsalicylic acid. drugbank.com |
| Canrenoic acid | May increase the excretion rate of allopurinol, which could result in a lower serum level and potentially a reduction in efficacy. drugbank.com |
| Source: drugs.comotago.ac.nzdrugbank.com |
Emerging Research Frontiers and Pleiotropic Mechanisms of Allopurinol
Allopurinol's Independent Effects Beyond Urate Lowering
While Allopurinol (B61711) is primarily recognized for its role in reducing serum uric acid levels, a growing body of research highlights its pleiotropic effects that extend beyond urate lowering. These independent mechanisms contribute to its therapeutic potential in a variety of conditions and are centered on its ability to modulate fundamental cellular processes.
Modulation of Oxidative Stress Pathways and Antioxidant Properties
Allopurinol's primary mechanism of action is the inhibition of xanthine (B1682287) oxidase, an enzyme crucial for the metabolic pathway that produces uric acid. nih.gov This inhibition has a direct and significant impact on oxidative stress. Xanthine oxidase is a major source of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.govnih.gov By blocking this enzyme, allopurinol effectively curtails the production of these damaging free radicals. nih.govplos.org This antioxidant property is considered a key component of its beneficial effects in various pathological conditions. nih.gov
Studies have demonstrated that allopurinol can reduce markers of oxidative stress. For instance, a meta-analysis of randomized controlled trials showed that allopurinol treatment was associated with a significant reduction in serum concentrations of malondialdehyde (MDA), a biomarker of lipid peroxidation. alliedacademies.org The antioxidant potential of allopurinol has been observed in diverse patient populations, suggesting a broad-spectrum effect on mitigating oxidative damage. alliedacademies.orgscielo.org.co However, some studies in specific patient groups, such as those with chronic kidney disease (CKD), did not find a significant change in biomarkers of oxidative stress, suggesting the antioxidant effects may be context-dependent. mdpi.com
Table 1: Impact of Allopurinol on Oxidative Stress Markers
| Biomarker | Effect of Allopurinol | Study Finding | Citation |
|---|---|---|---|
| Malondialdehyde (MDA) | Reduction | Significantly lowered serum MDA levels. | alliedacademies.org |
| Total Oxidant Status (TOS) | Reduction | Lower in patients on allopurinol compared to those on standard therapy alone. | nih.gov |
| Oxidized Low-Density Lipoprotein (Ox-LDL) | Non-significant Reduction | Did not show a statistically significant decrease in serum levels. | alliedacademies.org |
| Serum Xanthine Oxidase Activity | No Significant Change | Did not significantly suppress circulating XO activity in CKD patients. | mdpi.com |
Anti-inflammatory Mechanisms of Allopurinol (e.g., T-cell Activation Modulation, NF-κB/NLRP3 Inflammasome Inhibition)
Beyond its antioxidant effects, allopurinol exhibits direct anti-inflammatory properties. Research suggests that allopurinol can modulate key inflammatory pathways. One of the critical pathways implicated in gout and other inflammatory conditions is the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome. nih.gov Monosodium urate crystals are known to activate the NLRP3 inflammasome in macrophages, leading to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govnih.gov Allopurinol has been shown to inhibit the activation of the NLRP3 inflammasome. nih.govresearchgate.net This inhibition is thought to occur through various mechanisms, including the reduction of reactive oxygen species, which are known activators of the NLRP3 inflammasome. nih.gov
Furthermore, allopurinol has been found to influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govfrontiersin.org NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. frontiersin.org Studies have indicated that allopurinol can suppress NF-κB activation, thereby reducing the production of inflammatory mediators. frontiersin.org Some research also points to allopurinol's ability to modulate T-cell activation, suggesting a broader impact on the adaptive immune response. nih.gov In a study on fructose-induced hepatic inflammation, allopurinol was found to up-regulate miR-200a, which in turn inhibited the TXNIP/NLRP3 inflammasome pathway. researchgate.net
Table 2: Allopurinol's Influence on Inflammatory Pathways
| Pathway/Molecule | Effect of Allopurinol | Mechanism | Citation |
|---|---|---|---|
| NLRP3 Inflammasome | Inhibition | Decreases activation, potentially through ROS reduction and interaction with thioredoxin-interacting protein. | nih.govresearchgate.net |
| NF-κB | Inhibition | Suppresses activation, leading to reduced pro-inflammatory gene expression. | nih.govfrontiersin.org |
| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Reduction | Decreased levels observed in various inflammatory models. | nih.gov |
| T-cell Activation | Modulation | Suggested to influence T-lymphocyte immune responses. | nih.gov |
Influence of Allopurinol on the Hypoxia-Inducible Factor (HIF) System and Angiogenesis
The hypoxia-inducible factor (HIF) family of transcription factors plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature in cardiovascular and chronic kidney diseases. nih.govplos.org Research has revealed that allopurinol can influence the HIF system. Studies using human foreskin fibroblasts (HFF) and human umbilical vein endothelial cells (HUVEC) have shown that high-dose allopurinol can reduce the accumulation of HIF-1α protein under both normoxic and hypoxic conditions. plos.orgnih.gov This effect on HIF-1α protein levels appears to be independent of prolyl-hydroxylase activity, the primary regulator of HIF-1α degradation. plos.orgnih.gov
The impact of allopurinol on the HIF system extends to its effects on angiogenesis, the formation of new blood vessels. In in vitro models, allopurinol treatment has been shown to reduce angiogenesis traits in HUVEC cells. plos.orgnih.gov This suggests that by inhibiting the HIF system, allopurinol may modulate pro-angiogenic processes. plos.org The reduction of HIF-1α levels by allopurinol has also been observed in cancer cell lines, indicating a potential role in cancer biology. researchgate.net
Table 3: Effects of Allopurinol on the HIF System and Angiogenesis
| Parameter | Cell Type | Effect of Allopurinol | Condition | Citation |
|---|---|---|---|---|
| HIF-1α Protein Accumulation | HFF & HUVEC | Reduced | Normoxia & Hypoxia | plos.orgnih.gov |
| HIF-1α mRNA Levels | HFF & HUVEC | Marginal effect | Normoxia & Hypoxia | nih.govplos.org |
| Angiogenesis Traits | HUVEC | Reduced | In vitro model | plos.orgnih.gov |
Renal Protective Mechanisms of Allopurinol Independent of Uric Acid Reduction
Allopurinol has been investigated for its potential to protect the kidneys, with evidence suggesting mechanisms that go beyond simply lowering uric acid levels. frontiersin.org While hyperuricemia is associated with the progression of chronic kidney disease (CKD), the renoprotective effects of allopurinol may also be linked to its ability to reduce oxidative stress and inflammation within the kidney. nephropathol.comnih.gov
Studies have shown that allopurinol treatment can slow the progression of renal disease in patients with CKD. nih.govindianjnephrol.org A meta-analysis of randomized controlled trials concluded that allopurinol significantly increased the estimated glomerular filtration rate (eGFR) compared to control groups in patients with CKD and hyperuricemia. nih.gov These beneficial effects on renal function have been observed to be independent of factors such as age, gender, and the use of other medications like renin-angiotensin system blockers. nih.gov The proposed mechanisms for this renal protection include the inhibition of xanthine oxidase-associated oxidants and a reduction in C-reactive protein levels, an inflammatory marker. nephropathol.comnih.gov However, it is worth noting that a correlation study found no direct association between the reduction in uric acid and the improvement in GFR, further supporting the idea of pleiotropic, urate-independent effects. frontiersin.org
Neuroprotective Mechanisms of Allopurinol (e.g., in Hypoxic-Ischemic Encephalopathy Models)
Allopurinol has shown promise as a neuroprotective agent, particularly in the context of hypoxic-ischemic encephalopathy (HIE), a type of brain injury that occurs when the brain doesn't receive enough oxygen or blood flow. plos.orgmdpi.com The neuroprotective effects of allopurinol in this setting are primarily attributed to its antioxidant properties. medscape.com By inhibiting xanthine oxidase, allopurinol reduces the production of cytotoxic oxygen radicals during the reperfusion phase that follows a hypoxic-ischemic event. albino-study.eu
Animal models of HIE have demonstrated that allopurinol administration can decrease the extent of brain damage. medscape.com In neonatal rats with HIE, allopurinol treatment was associated with reduced oxidative stress biomarkers and decreased brain damage. mdpi.com Some small clinical trials in term infants with HIE have suggested that early administration of allopurinol can lead to less free radical formation and potentially more favorable outcomes. medscape.comanalesdepediatria.org In addition to its role as a free radical scavenger, allopurinol may exert neuroprotection by causing an accumulation of adenosine, which acts as an inhibitory neuromodulator. albino-study.eu It has also been suggested to act as an iron-chelator. albino-study.eu
Allopurinol's Role in Metabolic Syndrome and Insulin (B600854) Resistance Pathways
The involvement of allopurinol in the intricate web of metabolic syndrome and insulin resistance is an area of active investigation, with studies yielding a complex and sometimes conflicting picture. The central hypothesis revolves around the idea that by inhibiting xanthine oxidase and reducing uric acid levels, allopurinol may mitigate the oxidative stress and inflammation that are key drivers of insulin resistance. diabetesjournals.orgfrontiersin.org
Research has explored allopurinol's effects on various components of insulin signaling and glucose metabolism. Some studies suggest a beneficial role, where lowering uric acid with allopurinol improves insulin resistance and systemic inflammation. jst.go.jp For instance, in fructose-fed rats, a model for hyperuricemia, allopurinol treatment has been shown to significantly reduce the expression of intestinal glucose transporter 5 (GLUT5), which is responsible for fructose (B13574) absorption. researchgate.net This suggests a mechanism by which allopurinol could indirectly influence metabolic health by limiting fructose uptake. researchgate.net Furthermore, in some experimental models, allopurinol has been associated with an increase in insulin secretion, potentially as a protective mechanism against the vascular complications of insulin resistance. nih.govresearchgate.net In obese murine models, allopurinol has been shown to reduce low-grade inflammation and improve insulin resistance. jrd.or.kr
However, the clinical and molecular evidence is not uniformly supportive. Some studies in human subjects have not found a significant improvement in insulin resistance with allopurinol treatment, even with high doses of fructose intake. diabetesjournals.org A study on nondiabetic male subjects indicated a trend towards increased insulin resistance following allopurinol administration, despite a decrease in serum uric acid. undip.ac.id At a molecular level, the same study observed a tendency for increased expression of insulin receptor isoform A (IR-A) and glucose transporter 4 (GLUT4), which would theoretically improve glucose uptake, but this was counteracted by a trend of increased thioredoxin-interacting protein (TXNIP), which can impair glucose uptake. undip.ac.id Another study showed that while allopurinol did not affect intracellular uric acid concentration in human umbilical vein endothelial cells, it also did not affect the mRNA expression of the uric acid transporters GLUT9 and MRP4, unlike febuxostat. nih.gov
The effects of allopurinol on adipocyte function are also a key area of investigation. Uric acid itself can induce oxidative stress in adipocytes, inhibit adiponectin synthesis, and promote an inflammatory state, all of which contribute to insulin resistance. diabetesjournals.org By reducing uric acid, allopurinol may help to reverse these effects, decreasing inflammatory cytokine expression in visceral fat and improving insulin sensitivity. diabetesjournals.orgnih.gov
The following table summarizes findings from various studies on the effect of allopurinol on markers related to insulin resistance.
| Study Type | Model | Key Findings | Reference(s) |
| Animal Study | Fructose-fed rats | Decreased intestinal GLUT5 expression. | researchgate.net |
| Animal Study | Insulin-resistant rats | Increased insulin secretion. | nih.govresearchgate.net |
| Animal Study | Obese murine model | Reduced inflammation and improved insulin resistance. | jrd.or.kr |
| Human Study | Nondiabetic males | Trend towards increased HOMA-IR; trends of increased IR-A, GLUT4, and TXNIP expression. | undip.ac.id |
| Human Study | Type 2 Diabetes | Long-term treatment improved HOMA-IR. | jst.go.jp |
| In Vitro Study | Human umbilical vein endothelial cells | No effect on GLUT9 or MRP4 mRNA expression. | nih.gov |
Development and Characterization of Allopurinol Analogues and Novel Xanthine Oxidoreductase Inhibitors
The clinical success of allopurinol has spurred extensive research into the development of new xanthine oxidoreductase (XOR) inhibitors, aiming for improved potency, selectivity, and safety profiles. This research has branched into two main streams: the modification of allopurinol's purine-like structure and the exploration of entirely novel non-purine-based inhibitors.
Structure-Activity Relationship Studies for Allopurinol Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound like allopurinol. For allopurinol and its derivatives, which are based on the pyrazolo[3,4-d]pyrimidine scaffold, research has focused on understanding how chemical modifications at different positions of this core structure influence their inhibitory activity against xanthine oxidase.
Key insights from SAR studies on allopurinol derivatives include:
Modifications at the N-1 and C-4 positions of the pyrazolo[3,4-d]pyrimidine ring have been shown to be critical for cytotoxic activity in some cancer cell lines, while also potentially attenuating xanthine oxidase inhibition. nih.gov
The synthesis of a series of 2-substituted-1,2,4-triazolo[1,5-a]pyrimidin-7-ones and their 6-carboxylate derivatives has yielded compounds with significantly greater potency than allopurinol. For instance, 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was found to be 23 times more potent than allopurinol. nih.gov
The introduction of a piperazine moiety linked through different amide linkages to the pyrazolo[3,4-d]pyrimidine scaffold has led to new derivatives with anti-inflammatory and anticancer activities. nih.gov
For some derivatives, the presence of an indole moiety has been shown to increase the potency of xanthine oxidase inhibition. frontiersin.org
In a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives , di-substituted compounds on Ring B were more potent than mono-substituted ones, with para-substitution being crucial for inhibitory potential. researchgate.net
These studies demonstrate that targeted chemical modifications can fine-tune the biological activity of allopurinol-related compounds, offering pathways to develop agents with enhanced therapeutic profiles.
Exploration of Novel Purine (B94841) and Non-Purine Based Xanthine Oxidoreductase Inhibitors
The quest for new XOR inhibitors has moved beyond simple modifications of allopurinol to the exploration of diverse chemical scaffolds, both purine-based and non-purine-based.
Novel Purine-Based Inhibitors: While allopurinol is a purine analog, its structural similarity to natural purines can lead to interference with other metabolic pathways. nih.gov Despite this, research into novel purine-based inhibitors continues. For example, 6-(N-benzoylamino)purine has been identified as a highly potent XO inhibitor, comparable to allopurinol, without producing enzymatic superoxide. universiteitleiden.nl
Non-Purine-Based Inhibitors: A significant focus of modern drug discovery in this area is on non-purine inhibitors, which avoid the potential metabolic side effects associated with purine analogs. nih.gov These compounds often exhibit high potency and different inhibition mechanisms.
Examples of explored non-purine scaffolds include:
Thiazole (B1198619) derivatives: Febuxostat is a well-known non-purine inhibitor with a thiazole core. mdpi.com
Pyridine (B92270) derivatives: Topiroxostat is another approved non-purine inhibitor, featuring pyridine and cyanopyridine moieties. mdpi.com
Flavonoids, chalcones, coumarins, and phenolic acids: Many natural compounds have shown significant XO inhibitory activity. herbmedpharmacol.com
Fused pyrano[3,2-d]pyrimidine derivatives: Some synthesized compounds in this class have shown potent mixed-type inhibition of XO. researchgate.net
The following table presents a selection of novel XOR inhibitors and their reported inhibitory concentrations (IC50) or inhibition constants (Ki).
| Inhibitor | Type | IC50 / Ki | Reference |
| 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid | Purine Analogue | 23-fold more potent than allopurinol | nih.gov |
| 6-(N-benzoylamino)purine | Purine Analogue | Comparable to allopurinol | universiteitleiden.nl |
| Febuxostat | Non-Purine | Ki = 0.6 nM | |
| Topiroxostat | Non-Purine | Ki = 5.7 nM | |
| 3,4,5-trihydroxycinnamic acid (THCA) | Non-Purine | IC50 = 61.60 µM | herbmedpharmacol.com |
| Compound 9d (pyrano[3,2-d]pyrimidine derivative) | Non-Purine | IC50 = 7 µM | researchgate.net |
| Compound GK-20 (2-benzamido-4-methylthiazole-5-carboxylic acid derivative) | Non-Purine | IC50 = 0.45 µM | researchgate.net |
Systems Biology and Multi-Omics Approaches to Elucidate Allopurinol's Effects
To gain a more holistic understanding of allopurinol's biological impact, researchers are increasingly employing systems biology and multi-omics approaches. These powerful techniques allow for the simultaneous analysis of thousands of genes, proteins, and metabolites, providing a comprehensive snapshot of the cellular and systemic responses to the drug.
Transcriptomics and Proteomics in Response to Allopurinol
Transcriptomic and proteomic analyses have begun to unravel the complex changes in gene and protein expression induced by allopurinol.
Transcriptomics: Studies using transcriptomics have revealed that allopurinol's effects extend beyond the direct inhibition of xanthine oxidase. For example, in a study combining low-dose azathioprine (B366305) with allopurinol, transcriptome analysis suggested a downregulation of immune responses, indicating a different mechanism of action compared to azathioprine alone. oup.com In the context of liver cells, transcriptomic analysis of human liver organoids treated with allopurinol has been used to predict drug-induced liver injury risk. umich.edubiorxiv.org Furthermore, in diabetic rats, allopurinol treatment was shown to activate the Nrf2 signaling pathway, which is involved in antioxidant protection, at the protein expression level. nih.gov
Proteomics: Proteomic studies have provided insights into how allopurinol modulates the protein landscape, particularly in the context of inflammation. A study on hyperuricemic patients with gout who were treated with allopurinol showed that after three months of therapy, several inflammatory protein markers in the serum were significantly decreased. nih.gov Another study analyzing the serum proteome of patients on sustained xanthine oxidase inhibitor therapy (including allopurinol) identified significant changes in proteins involved in the complement system and inflammation. nih.gov For example, there was a decrease in complement C8 components and an increase in the pro-resolving mediator TGFB1. nih.gov
The table below details some of the proteins found to be altered in serum following allopurinol therapy.
| Protein | Change | Biological Relevance | Reference |
| Complement C8A and C8G | Decreased | Components of the membrane attack complex. | nih.gov |
| Vimentin | Increased | Promoter of NLRP3 inflammasome activation. | nih.gov |
| sCD44 | Increased | Inhibitor of urate crystal phagocytosis. | nih.gov |
| TGFB1 | Increased | Pro-resolving mediator of inflammation. | nih.gov |
| PPBP/CXCL7 | Decreased | Phagocyte-recruiting chemokine. | nih.gov |
| Various inflammatory markers | Decreased | Reversal of the inflammatory profile of hyperuricemia. | nih.gov |
Advanced Metabolomics Profiling to Understand Allopurinol's Metabolic Impact
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a direct readout of the metabolic state and how it is perturbed by drugs like allopurinol.
Metabolomic profiling has confirmed the expected effects of allopurinol on purine metabolism, such as a decrease in uric acid and an increase in its precursors, hypoxanthine (B114508) and xanthine. nih.govmdpi.com However, these studies have also uncovered broader metabolic consequences. Allopurinol has been shown to affect pyrimidine (B1678525) metabolism by inhibiting orotidylic decarboxylase, leading to an increased urinary excretion of orotidine (B106555) and orotic acid. nih.gov Furthermore, metabolomic analyses have indicated that allopurinol can impact the pentose (B10789219) phosphate (B84403) pathway, potentially reducing the availability of precursors for nucleotide synthesis. mdpi.com In some contexts, such as in breast cancer cell lines, allopurinol treatment leads to a distinct metabolic shift, with notable changes in the extracellular metabolome. researchgate.net
The following table summarizes key metabolic changes observed in response to allopurinol treatment.
| Metabolite | Change | Metabolic Pathway | Reference(s) |
| Uric Acid | Decreased | Purine Metabolism | nih.govmdpi.com |
| Xanthine | Increased | Purine Metabolism | nih.govmdpi.com |
| Hypoxanthine | Increased | Purine Metabolism | nih.gov |
| Orotate (B1227488)/Orotic Acid | Increased | Pyrimidine Metabolism | nih.govnih.gov |
| Orotidine | Increased | Pyrimidine Metabolism | nih.gov |
| Ribose-5-phosphate (R5P) | Decreased | Pentose Phosphate Pathway | mdpi.comnih.gov |
| N-Acetyl Tyrosine | Decreased | Tyrosine Metabolism | nih.gov |
These multi-omics approaches are providing an unprecedentedly detailed view of allopurinol's mechanism of action, revealing a complex interplay of effects that extend far beyond its primary therapeutic target.
Q & A
Q. Q1. What are the standard experimental protocols for synthesizing and characterizing Aloprim (TN), and how can reproducibility be ensured?
Methodological Answer :
- Synthesis : Follow validated procedures for analogous compounds, adjusting solvent systems, catalysts, and reaction times based on Aloprim’s physicochemical properties (e.g., polarity, stability). Document all steps, including purification methods (e.g., column chromatography, recrystallization) .
- Characterization : Use spectroscopic techniques (NMR, IR, MS) and chromatographic methods (HPLC, TLC) to confirm purity and structure. Include retention factors () in TLC analysis and comparative spectral data in supplementary materials .
- Reproducibility : Provide granular details in the Materials and Methods section, such as equipment calibration, reagent batch numbers, and environmental conditions (e.g., temperature, humidity). Adhere to NIH guidelines for preclinical reporting to enable replication .
Q. Q2. How should researchers design preliminary dose-response studies for Aloprim (TN) in vitro?
Methodological Answer :
- Experimental Design : Use a factorial approach to test multiple concentrations (e.g., 0.1–100 µM) across cell lines. Include positive/negative controls and triplicate replicates to assess variability .
- Data Collection : Measure viability (MTT assay), apoptosis (Annexin V), and target engagement (e.g., enzyme inhibition). Normalize data to controls and report raw values in supplementary tables .
- Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant dose effects. Address outliers using Grubbs’ test or robust statistical models .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions between computational predictions and experimental results for Aloprim (TN)’s binding affinity?
Methodological Answer :
- Hypothesis Testing : Re-evaluate docking parameters (e.g., force fields, solvation models) and cross-validate with molecular dynamics simulations. Compare results across multiple software (AutoDock, Schrödinger) .
- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. If discrepancies persist, assess compound stability (e.g., degradation via LC-MS) or assay interference (e.g., fluorescence quenching) .
- Theoretical Integration : Link findings to established frameworks (e.g., QSAR models) and propose mechanistic hypotheses in the Discussion section, ensuring alignment with prior literature .
Q. Q4. What factorial design strategies optimize Aloprim (TN)’s synthesis yield while minimizing byproduct formation?
Methodological Answer :
- Variable Selection : Identify critical factors (e.g., temperature, pH, catalyst loading) using a Plackett-Burman screening design. Prioritize factors with the highest effect sizes .
- Response Surface Methodology (RSM) : Apply a central composite design to model interactions between variables. Use software (Design-Expert, Minitab) to generate 3D contour plots and predict optimal conditions .
- Validation : Conduct confirmatory runs under predicted optimal conditions and compare yields with HPLC quantification. Report confidence intervals and sensitivity analyses in supplementary materials .
Q. Q5. How should researchers integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate Aloprim (TN)’s mechanism of action?
Methodological Answer :
- Data Collection : Use RNA-seq for transcriptomic profiling and LC-MS/MS for metabolomic analysis. Ensure batch correction and normalization to mitigate technical variability .
- Pathway Analysis : Leverage tools like GSEA, MetaboAnalyst, or KEGG Mapper to identify enriched pathways. Cross-reference with databases (ChEMBL, PubChem) to map Aloprim’s targets .
- Network Modeling : Construct interaction networks (Cytoscape) to visualize crosstalk between pathways. Validate key nodes via siRNA knockdown or pharmacological inhibition .
Data Analysis & Reporting
Q. Q6. What statistical approaches are recommended for meta-analyses of Aloprim (TN)’s efficacy across heterogeneous preclinical studies?
Methodological Answer :
- Data Harmonization : Standardize metrics (e.g., IC₅₀, AUC) and convert units to a common scale. Use inverse-variance weighting to account for study size and quality .
- Meta-Regression : Assess covariates (e.g., species, dosing regimen) using random-effects models. Report I² statistics to quantify heterogeneity and perform sensitivity analyses .
- Visualization : Generate forest plots (RevMan) and funnel plots to evaluate publication bias. Include raw datasets in repositories (Figshare, Zenodo) for transparency .
Q. Q7. How can researchers ensure compliance with ethical guidelines when reporting Aloprim (TN)’s preclinical toxicity data?
Methodological Answer :
- Documentation : Follow ARRIVE 2.0 guidelines for animal studies, detailing housing conditions, sample sizes, and humane endpoints. Include ethics committee approval codes .
- Data Reporting : Use the STARD checklist for diagnostic accuracy studies or the MIAME standard for microarray data. Disclose conflicts of interest and funding sources .
- Transparency : Share raw histopathology images and toxicity scores in supplementary files. Annotate outliers and justify exclusions in the Methods section .
Theoretical & Methodological Frameworks
Q. Q8. How can Aloprim (TN) research be contextualized within existing theories of pharmacokinetic-pharmacodynamic (PK-PD) modeling?
Methodological Answer :
- Model Selection : Use compartmental models (e.g., one- vs. two-compartment) based on plasma concentration-time profiles. Validate with Akaike Information Criterion (AIC) comparisons .
- Parameter Estimation : Employ nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Bootstrap analyses to assess parameter uncertainty .
- Clinical Translation : Link preclinical PK-PD data to human physiologically based pharmacokinetic (PBPK) models. Discuss limitations (e.g., species differences) in the Discussion .
Q. Q9. What strategies mitigate bias in blinded studies evaluating Aloprim (TN)’s therapeutic potential?
Methodological Answer :
- Randomization : Use block randomization stratified by baseline characteristics (e.g., tumor volume in oncology studies). Document allocation concealment methods .
- Blinding Protocols : Implement double-blinding for treatment administration and outcome assessment. Use third-party statisticians for unblinded interim analyses .
- Bias Assessment : Apply the Cochrane Risk of Bias Tool 2.0 (RoB 2) to evaluate selection, performance, and detection biases. Report mitigation steps in the Methods .
Q. Q10. How should researchers structure a research proposal to investigate Aloprim (TN)’s novel applications in a grant application?
Methodological Answer :
- Theoretical Justification : Frame the study within gaps identified in systematic reviews. Cite recent patents or preprint studies to highlight novelty .
- Experimental Roadmap : Include a Gantt chart with milestones (e.g., synthesis, in vitro screening, PK studies). Justify sample sizes with power analyses .
- Impact Statement : Emphasize translational potential (e.g., orphan drug status, unmet medical needs) and align with funding priorities (e.g., NIH’s NCATS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
